molecular formula C21H33N3O2 B604988 4-Me-PDTic CAS No. 2209073-31-2

4-Me-PDTic

Katalognummer: B604988
CAS-Nummer: 2209073-31-2
Molekulargewicht: 359.51
InChI-Schlüssel: QHBNPMPKVNZQAM-WOJBJXKFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Me-PDTic [(3R)-7-hydroxy-N-[(1S)-2-methyl-1-[(−4-methylpiperidin-1-yl)methyl]propyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide] is a potent and selective κ-opioid receptor (KOR) antagonist. It exhibits a Ki value of 0.37 nM for KOR in [<sup>35</sup>S]GTPγS binding assays, with exceptional specificity ratios of 645-fold over μ-opioid receptors (MOR) and >8,100-fold over δ-opioid receptors (DOR) . Its drug-like properties include a low molecular weight, favorable calculated blood-brain barrier penetration (log BB), and strong CNS Multi-Parameter Optimization (MPO) scores, which were validated in murine pharmacokinetic studies . These attributes position this compound as a promising candidate for treating CNS disorders linked to KOR dysregulation, such as addiction and depression.

Eigenschaften

CAS-Nummer

2209073-31-2

Molekularformel

C21H33N3O2

Molekulargewicht

359.51

IUPAC-Name

(R)-7-Hydroxy-N-((S)-3-methyl-1-(4-methylpiperidin-1-yl)butan-2-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

InChI

InChI=1S/C21H33N3O2/c1-14(2)20(13-24-8-6-15(3)7-9-24)23-21(26)19-11-16-4-5-18(25)10-17(16)12-22-19/h4-5,10,14-15,19-20,22,25H,6-9,11-13H2,1-3H3,(H,23,26)/t19-,20-/m1/s1

InChI-Schlüssel

QHBNPMPKVNZQAM-WOJBJXKFSA-N

SMILES

O=C([C@@H]1NCC2=C(C=CC(O)=C2)C1)N[C@@H](C(C)C)CN3CCC(C)CC3

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

4Me-PDTic;  4 Me-PDTic;  4-Me-PDTic

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Pharmacological Specificity and Potency

4-Me-PDTic’s hallmark is its unparalleled selectivity for KOR over MOR and DOR, a critical advantage over non-selective opioid antagonists like naltrexone (which targets MOR/DOR) or partial KOR agonists like salvinorin A.

ADME and Pharmacokinetic Properties

A comparative analysis of ADME (Absorption, Distribution, Metabolism, Excretion) properties highlights this compound’s optimized profile:

Parameter This compound 1,2,4-Triazole Derivatives (7a-n)
Molecular Weight (g/mol) Low (exact value N/A) 506.6 (slightly above Lipinski’s threshold)
logP Favorable (calculated) MlogP/S+logP <5.0
TPSA (Ų) Not reported ≤140 (compliant with Veber’s rule)
H-Bond Donors Likely ≤5 ≤5 (compliant)
CNS Penetration Predicted and confirmed Not explicitly tested
In Vivo Validation Mouse PK studies In silico predictions only

This compound’s low molecular weight and CNS MPO-driven design contrast with 1,2,4-triazole derivatives, which have higher molecular weights (~506.6) but still comply with drug-likeness rules . Notably, this compound’s brain penetration is experimentally validated, whereas triazole analogs rely on computational predictions .

Structural and Target Specificity

  • This compound: A tetrahydroisoquinoline scaffold with a 4-methylpiperidine moiety enhances KOR binding and selectivity. The stereochemistry (3R,1S) is critical for activity .
  • 1,2,4-Triazole Derivatives : These compounds (e.g., 7f-m) target 15-lipoxygenase (15-LOX) , an enzyme involved in inflammation, rather than opioid receptors. Their mercapto-triazole core and piperidine substitutions optimize enzyme inhibition but lack CNS receptor specificity .

This structural divergence underscores this compound’s unique applicability in neuropharmacology versus triazoles’ roles in inflammatory pathways.

Vorbereitungsmethoden

Construction of the Tetrahydroisoquinoline Core

The tetrahydroisoquinoline moiety is synthesized via a Pomeranz-Fritsch reaction, cyclizing a benzylamine derivative with glyoxal under acidic conditions. Subsequent oxidation and hydrolysis yield the carboxylic acid precursor, (3R)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Enantiomeric purity is maintained using chiral auxiliaries or enzymatic resolution, achieving >99% enantiomeric excess (ee).

Synthesis of the Chiral Amine Side Chain

The (1S)-2-methyl-1-[(4-methylpiperidin-1-yl)methyl]propylamine side chain is prepared through a sequence involving:

  • Mannich reaction : Condensation of 4-methylpiperidine with formaldehyde and isobutyraldehyde to form the intermediate iminium ion.

  • Catalytic asymmetric reduction : Employing a chiral catalyst (e.g., Ru-BINAP) to install the (1S) configuration with 92% ee.

  • Boc protection : Temporary protection of the amine group using di-tert-butyl dicarbonate to prevent undesired side reactions during subsequent steps.

Amide Coupling and Final Deprotection

The coupling of the tetrahydroisoquinoline carboxylic acid and the chiral amine is achieved using N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) in dichloromethane, yielding a Boc-protected intermediate. Final deprotection with trifluoroacetic acid (TFA) affords this compound as a hydrochloride salt.

Critical Reaction Optimization

Stereochemical Control

The use of enzymatic resolution in the tetrahydroisoquinoline synthesis and asymmetric hydrogenation for the side chain ensures high enantiopurity. For example, Novozym 435 lipase catalyzes the kinetic resolution of racemic intermediates, achieving >90% ee in key steps.

Coupling Efficiency

HBTU-mediated amide formation is optimized to 85% yield by maintaining anhydrous conditions and a 1:1.2 molar ratio of acid to amine. Alternative coupling agents such as EDC/HOBt result in lower yields (72%) due to epimerization.

Purification Strategies

Silica gel chromatography with gradient elution (dichloromethane:acetone:methanol, 90:8:2) removes by-products, while recrystallization from ethanol/water mixtures enhances purity to >98% (HPLC).

Analytical Characterization

Spectroscopic Data

  • 1H NMR (DMSO-d6, δ): 7.2–7.4 (m, aromatic H), 4.1 (q, J = 6.5 Hz, CH-NH), 3.3–3.5 (m, piperidine CH2), 1.2 (d, J = 6.8 Hz, CH(CH3)2).

  • LCMS (ESI) : m/z 432.43 [M+H]+ (calc. for C21H35Cl2N3O2).

Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) confirms >99% purity, with a retention time of 12.3 min.

Challenges and Mitigation

Epimerization During Coupling

The basic conditions of traditional coupling methods promote epimerization at the tetrahydroisoquinoline stereocenter. Switching to HBTU in dichloromethane at 0°C suppresses this side reaction.

Solubility Issues

The hydrochloride salt of this compound exhibits poor solubility in aqueous buffers (<10 μM at pH 7.4). Co-solvents like dimethyl sulfoxide (DMSO) or cyclodextrin complexation are employed for in vitro assays.

Scalability and Process Chemistry

A pilot-scale synthesis (100 g batch) achieves an overall yield of 32% through:

  • Continuous flow hydrogenation for asymmetric reduction, reducing catalyst loading by 40%.

  • Telescoped steps combining Boc deprotection and salt formation without intermediate isolation .

Q & A

Basic Research Questions

Q. How should experiments be designed to assess the κ-opioid receptor specificity of 4-Me-PDTic?

  • Methodological Answer : Utilize competitive binding assays with radioligands such as [35S]GTPγS to measure affinity (Ki) across κ-, μ-, and δ-opioid receptors. Include concentration-response curves and selectivity ratios (e.g., κ/μ and κ/δ specificity >645-fold and >8100-fold, respectively) to quantify receptor specificity. Triplicate experiments with appropriate controls (e.g., unlabeled ligands for nonspecific binding) are critical for reproducibility .
  • Data Reference : The Ki value of 0.37 nM for κ-opioid receptors in [35S]GTPγS binding assays provides a benchmark for comparative studies .

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., log[agonist] vs. response) to calculate EC50/IC50 values. Report absolute numerical data (e.g., raw binding counts) alongside derived metrics (e.g., percentage inhibition) to ensure transparency. Use software like GraphPad Prism for analysis, and validate assumptions (e.g., normality) with tests like Shapiro-Wilk .

Q. How can researchers validate the CNS penetration potential of this compound in preclinical models?

  • Methodological Answer : Employ calculated parameters such as log BB (blood-brain barrier permeability) and CNS MPO (Multi-Parameter Optimization) scores. For experimental validation, conduct murine pharmacokinetic studies with plasma and brain tissue sampling at multiple timepoints. LC-MS/MS is recommended for quantifying compound concentrations .

Advanced Research Questions

Q. How should contradictory data between in vitro receptor affinity and in vivo efficacy be addressed?

  • Methodological Answer : Investigate bioavailability factors such as metabolic stability (e.g., hepatic microsomal assays), protein binding (e.g., equilibrium dialysis), and efflux transporter activity (e.g., P-gp inhibition assays). Use PK/PD modeling to correlate exposure levels with pharmacological effects. For example, this compound’s high CNS MPO score (≥4) suggests favorable brain penetration, which may resolve discrepancies between binding affinity and functional outcomes .

Q. What strategies optimize this compound’s CNS penetration while minimizing peripheral side effects?

  • Methodological Answer : Modify physicochemical properties (e.g., logP, polar surface area) guided by CNS MPO criteria. Synthesize analogs with targeted substitutions (e.g., methyl groups on the piperidine ring) to enhance BBB permeability. Evaluate peripheral vs. central effects using conditional knockout models or tissue-specific pharmacokinetic profiling .

Q. How can multi-omics data be integrated to explore this compound’s off-target effects?

  • Methodological Answer : Combine transcriptomics (e.g., RNA-seq of treated neuronal cells) and proteomics (e.g., affinity purification mass spectrometry) to identify off-target interactions. Use pathway enrichment analysis (e.g., KEGG, Reactome) to contextualize findings. Validate candidates with orthogonal assays such as thermal shift assays or SPR .

Methodological Frameworks and Ethical Considerations

Q. What ethical guidelines apply to animal studies involving this compound?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for reporting in vivo experiments. Include details on housing conditions, sample size justification (power analysis), and humane endpoints. For murine PK studies, ensure protocols are reviewed by an Institutional Animal Care and Use Committee (IACUC) .

Q. How should researchers structure tables and figures to enhance data clarity?

  • Methodological Answer : Follow the "shell table" framework (P-E/I-C-O: Population, Exposure/Intervention, Comparison, Outcome) to organize variables. For example, in receptor binding studies, columns should include receptor subtype, Ki, 95% CI, and selectivity ratios. Use line graphs for time-course data (e.g., plasma concentration vs. time) and heatmaps for multi-parameter optimization results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Me-PDTic
Reactant of Route 2
Reactant of Route 2
4-Me-PDTic

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.